![molecular formula C25H29N5O2S B2877686 N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide CAS No. 1116007-31-8](/img/structure/B2877686.png)
N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Description
N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various areas of study. This compound is a benzamide derivative that has been synthesized using specific methods. In
Scientific Research Applications
Anticancer Applications
Research involving the design, synthesis, and evaluation of compounds with benzamide and oxadiazole moieties, similar to the target compound, has shown promising anticancer activity. For example, a series of substituted benzamides exhibited moderate to excellent anticancer activity against multiple cancer cell lines, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Benzimidazole derivatives containing oxadiazole and other heterocyclic rings have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some derivatives showed significant ABTS scavenging activities, indicating potential as antioxidants (Menteşe et al., 2015).
Material Science Applications
In material science, aromatic polyamides with oxadiazole units have been synthesized, characterized, and evaluated for their properties. These polymers exhibit good thermal stability and can be processed into thin films, demonstrating potential applications in high-performance materials (Sava et al., 2003).
Neuropharmacology
Compounds with benzamide structures have been explored for their neuropharmacological properties, including potential antipsychotic agents without the typical interaction with dopamine receptors, presenting a novel approach to antipsychotic drug design (Wise et al., 1987).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-19-8-10-20(11-9-19)28-23(31)18-33-25-24(26-12-13-27-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPFKRCIHIMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide |
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